molecular formula C25H50O3 B14185753 [(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol CAS No. 918867-17-1

[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B14185753
CAS No.: 918867-17-1
M. Wt: 398.7 g/mol
InChI Key: SXNAXXFHOWMCEW-RPWUZVMVSA-N
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Description

[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol is a complex organic compound with a unique structure that includes a dioxolane ring and a long nonadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of specific catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol involves its interaction with biological membranes. The long nonadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol is unique due to its long nonadecyl chain, which imparts distinct amphiphilic properties, making it suitable for applications in membrane studies and surfactant production.

Properties

CAS No.

918867-17-1

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C25H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(22-26)28-25(2,3)27-23/h23-24,26H,4-22H2,1-3H3/t23-,24+/m1/s1

InChI Key

SXNAXXFHOWMCEW-RPWUZVMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)CO

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1C(OC(O1)(C)C)CO

Origin of Product

United States

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